2-(4-Acetylnaphthalen-1-yl)aceticacid
Description
2-(4-Acetylnaphthalen-1-yl)acetic acid is a naphthalene-derived organic compound featuring an acetyl group (-COCH₃) at the 4-position of the naphthalene ring and a carboxylic acid group (-CH₂COOH) at the 2-position. This structure combines the aromatic properties of naphthalene with the reactivity of acetyl and carboxylic acid functional groups.
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(4-acetylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-7-6-10(8-14(16)17)12-4-2-3-5-13(11)12/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
GAEFGKLKTGFFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the acylation of naphthalene derivatives. For instance, the Friedel-Crafts acylation reaction can be employed, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2-(4-Acetylnaphthalen-1-yl)acetic acid may involve large-scale acylation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of advanced purification techniques such as column chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylnaphthalen-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
2-(4-Acetylnaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Acetylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and molecular properties of 2-(4-Acetylnaphthalen-1-yl)acetic acid with related compounds:
| Compound Name | Molecular Formula | Substituents on Naphthalene Ring | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-(4-Acetylnaphthalen-1-yl)acetic acid | C₁₄H₁₂O₃ | Acetyl (4-position) | 228.25 | Acetyl, carboxylic acid |
| 2-(4-Methylnaphthalen-1-yl)acetic acid | C₁₃H₁₂O₂ | Methyl (4-position) | 200.23 | Methyl, carboxylic acid |
| 4-(4-Fluorophenyl)-1-piperazinylacetic acid | C₂₂H₂₁FN₂O₂ | Fluorophenyl-piperazinyl (2-naphthyl) | 364.41 | Piperazinyl, fluorophenyl, carboxylic acid |
| 2-{6-[4-(2-Chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid | C₁₉H₁₈ClNO₂S | Chlorothiazolyl-butyl (6-position) | 359.87 | Thiazole, carboxylic acid |
Key Observations :
Physicochemical Properties
While explicit data for 2-(4-Acetylnaphthalen-1-yl)acetic acid are unavailable, inferences can be drawn from analogs:
- Solubility : The acetyl group likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to methyl-substituted analogs. However, the naphthalene backbone retains significant hydrophobicity .
- Acidity : The electron-withdrawing acetyl group may lower the pKa of the carboxylic acid moiety compared to methyl-substituted derivatives, making it more acidic.
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